molecular formula C7H5N3O3 B12364375 7-Nitro-1,7a-dihydrobenzimidazol-2-one

7-Nitro-1,7a-dihydrobenzimidazol-2-one

Cat. No.: B12364375
M. Wt: 179.13 g/mol
InChI Key: FJQIIKAXHHQPMJ-UHFFFAOYSA-N
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Description

7-Nitro-1,7a-dihydrobenzimidazol-2-one is a nitro-substituted benzimidazole derivative offered for research and development purposes. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities and presence in numerous pharmacologically active compounds . Benzimidazole derivatives, particularly those with nitro substituents, are recognized as crucial pharmacophores in the search for new therapeutic agents . These compounds are frequently investigated for their antiparasitic potential, with some analogues demonstrating significant activity against pathogens like Giardia intestinalis and Trichomonas vaginalis . Furthermore, nitro-benzimidazole structures are explored for their antitumor and anticancer properties. The mechanism often involves bioreductive activation, leading to cytotoxic effects that can be selectively targeted towards hypoxic tumor cells or those over-expressing specific reductases like NQO1 (NAD(P)H:quinone oxidoreductase 1) . The nitro group is a key functional moiety in this context, acting as a prodrug that requires enzymatic activation to exert its full biological effect . This product is provided strictly For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experiments in accordance with their institution's safety protocols.

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

7-nitro-1,7a-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H5N3O3/c11-7-8-4-2-1-3-5(10(12)13)6(4)9-7/h1-3,6H,(H,9,11)

InChI Key

FJQIIKAXHHQPMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)NC2C(=C1)[N+](=O)[O-]

Origin of Product

United States

Mechanistic Elucidation of Reactions Involving 7 Nitro 1,7a Dihydrobenzimidazol 2 One and Analogues

Studies on Nucleophilic Substitution of Hydrogen (SNH) Mechanisms

The Nucleophilic Substitution of Hydrogen (SNH) is a crucial reaction for the direct functionalization of C-H bonds in electron-deficient aromatic and heteroaromatic systems, such as nitrobenzimidazoles. Unlike classical nucleophilic aromatic substitution (SNAr), which requires a leaving group like a halogen, SNH involves the direct replacement of a hydrogen atom.

The generally accepted mechanism for SNH in nitroarenes begins with the nucleophilic attack on an electron-poor carbon atom, forming a transient anionic intermediate known as a σH adduct. d-nb.info This initial addition of the nucleophile to a hydrogen-bearing carbon is often a rapid and reversible process. d-nb.info For the substitution to be completed, the σH adduct must be oxidized to remove a hydride equivalent, leading to the restoration of aromaticity and the formation of the final product. d-nb.info

Recent studies on the amination of nitro-substituted heteroarenes have provided further mechanistic insight, suggesting a pathway that proceeds through a dianion intermediate. chemrxiv.org An open-air, transition-metal-free method for the direct amination of nitro(hetero)arenes by anilines exemplifies this process, which is classified as an Oxidative Nucleophilic Substitution of Hydrogen (ONSH). chemrxiv.orgnih.gov In this methodology, the rate-limiting step is often the oxidation of the intermediate by an external oxidant, such as molecular oxygen from the air. chemrxiv.org

Amination and Aminolysis Reaction Mechanisms of Nitro-Substituted Benzimidazol-2-ones

Amination and aminolysis are pivotal reactions for introducing nitrogen-containing functionalities into the benzimidazol-2-one (B1210169) scaffold. These transformations can occur through different mechanistic pathways, largely dictated by the substrate's activation and the reaction conditions.

Direct amination of a C-H bond on the nitro-benzimidazolone ring can proceed via the Oxidative Nucleophilic Substitution of Hydrogen (ONSH) mechanism, as detailed in the preceding section. chemrxiv.orgnih.gov In this process, an amine acts as the nucleophile, attacking the electron-deficient ring to form a σH adduct, which is subsequently oxidized to yield the aminated product. chemrxiv.org

Alternatively, aminolysis can occur via a classical SNAr mechanism if a suitable leaving group is present. In highly activated systems, a nitro group itself can function as the leaving group. For instance, studies on 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one have shown that the nitro group at the 5-position is susceptible to nucleophilic substitution in aminolysis reactions with various alkylamines. researchgate.net In other cases, the synthesis of aminobenzimidazoles is achieved through the reduction of a corresponding nitrobenzimidazole. researchgate.net This multi-step approach involves synthesizing the nitro derivative first, followed by its chemical or catalytic reduction to the desired amine. researchgate.net The synthesis of 2-aminobenzimidazoles can also be accomplished by reacting o-phenylenediamine (B120857) hydrochlorides with cyanamide. longdom.org

Oxidative Cyclization and Aromatization Processes in Benzimidazole (B57391) Formation

The construction of the benzimidazole core frequently involves a cyclization step followed by aromatization. One prominent synthetic route is the oxidative cyclization of amidine intermediates. nih.gov This strategy enables the use of diverse anilines, which are converted into amidines and subsequently undergo an oxidative C-H amination to form the benzimidazole ring. nih.gov Oxidants such as (diacetoxyiodo)benzene (B116549) (PIDA) or copper-based systems can facilitate this annulation. nih.gov An iodine(III)-catalyzed oxidative cyclization has also been developed, using an oxidant like Selectfluor, which proceeds through cationic reactive intermediates. chemrxiv.org

Another significant pathway is the reductive cyclization of ortho-substituted nitroanilines. An electrochemical method, for example, achieves the synthesis of fused benzimidazoles from o-nitroanilines through a tandem process involving the reduction of the nitro group to an amine, followed by intramolecular C(sp³)–H amination and condensation. rsc.org Similarly, the synthesis of benzimidazole N-oxides can be achieved through the base-mediated cyclization of o-nitroaniline derivatives. researchgate.net

Once a dihydro intermediate, such as 7-Nitro-1,7a-dihydrobenzimidazol-2-one, is formed, a final aromatization step is required to generate the stable benzimidazole system. This process involves the elimination of two hydrogen atoms and can be promoted by mild oxidizing agents or thermal energy. nih.gov The aromatization of related heterocyclic systems, like tetrahydrocarbazoles, has been achieved using electrochemical methods, which generate an oxidized intermediate that eliminates protons to yield the final aromatic product. chemistryviews.org

Role of Catalysis in Benzimidazol-2-one Synthesis and Transformations (e.g., Metal-Organic Frameworks)

Catalysis plays a vital role in the synthesis and modification of benzimidazol-2-one derivatives. Transition-metal catalysts are widely employed for these transformations. For example, palladium(II) complexes incorporating N-substituted 5-nitrobenzimidazole (B188599) ligands have demonstrated good catalytic activity in Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. researchgate.net Copper-catalyzed cyclization of o-bromoarylamine with nitriles provides an efficient, ligand-free method for synthesizing a variety of substituted benzimidazoles under mild conditions. rsc.org

In recent years, Metal-Organic Frameworks (MOFs) have emerged as versatile platforms in catalysis and materials science. Benzimidazole derivatives are frequently used as organic linkers to construct these porous, crystalline materials. rsc.orgmdpi.com The resulting MOFs exhibit diverse functionalities depending on the metal center and the specific benzimidazole-based ligand used. While many benzimidazole MOFs are studied for applications like gas sorption and storage or chemical sensing, their catalytic potential is an active area of research. rsc.orgmdpi.comrsc.org The defined porous structure and accessible metal sites within MOFs can be engineered to catalyze specific organic transformations.

Below is a table summarizing various MOFs constructed using benzimidazole-based ligands and their primary applications.

MOF Name/FormulaMetal Ion(s)Benzimidazole-Based LigandPrimary Application(s)Reference(s)
{[Cd2(L)(NMP)(H2O)2]·2H2O}nCd(II)1,4-di(5,6-bicarboxylbenzimidazol-lylmethyl)benzene (H4L)Selective CO2 sorption rsc.org
TIBM-CuCu(II)1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM)CO2 adsorption and separation mdpi.com
[Mn(Hbidc)(H2O)]Mn(II)1H-benzimidazole-5,6-dicarboxylic acid (H3bidc)Thermally stable 2D material researchgate.net
[Cd(bipa)]nCd(II)5-(benzimidazole-1-yl)isophthalic acid (H2bipa)Selective fluorescence detection of Fe(III) and Cr(VI) rsc.org
ZIF-62Zn(II)Imidazole (B134444) and BenzimidazoleOptical limiting acs.org

Internal Redox Processes in Nitro-Containing Heterocycles

The nitro group is a key functional moiety in many heterocyclic compounds, not only for its strong electron-withdrawing properties but also for its ability to undergo internal redox reactions. nih.gov The reduction of a nitro group is a multi-step process that dramatically alters the molecule's electronic character. nih.gov

The transformation involves a six-electron reduction that proceeds through several key intermediates. nih.gov This process can be catalyzed by a range of enzymes known collectively as nitroreductases. nih.gov The typical reduction sequence is as follows:

Nitro (R-NO₂) to Nitroso (R-NO): The first step is a two-electron reduction of the nitro group to a nitroso group.

Nitroso (R-NO) to N-Hydroxylamino (R-NHOH): The nitroso intermediate is further reduced by two electrons to form the N-hydroxylamino derivative.

N-Hydroxylamino (R-NHOH) to Amino (R-NH₂): The final two-electron reduction yields the corresponding amino group.

This sequential reduction transforms the substituent from being strongly electron-withdrawing (the NO₂ group has a Hammett constant σp = +0.78) to strongly electron-donating (the NH₂ group has σp = -0.66), which has a profound impact on the chemical reactivity and biological activity of the parent molecule. nih.gov These redox intermediates can also be susceptible to oxidation, potentially creating futile redox cycles within biological systems. nih.gov

StageChemical GroupOxidation State of NitrogenElectronic Effect
InitialNitro (R-NO₂)+3Strongly Electron-Withdrawing
IntermediateNitroso (R-NO)+1Electron-Withdrawing
IntermediateN-Hydroxylamino (R-NHOH)-1Weakly Donating/Withdrawing
FinalAmino (R-NH₂)-3Strongly Electron-Donating

Michael Addition Reaction Mechanisms

The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic chemistry. wikipedia.orgmasterorganicchemistry.com The reaction occurs between a "Michael donor," which is a nucleophile, and a "Michael acceptor," typically an α,β-unsaturated compound activated by an electron-withdrawing group. organic-chemistry.orgyoutube.com

The mechanism involves three primary steps: masterorganicchemistry.com

Formation of the Nucleophile: A base removes an acidic proton from the Michael donor to form a resonance-stabilized nucleophile, often an enolate or a carbanion. wikipedia.orgyoutube.com Compounds with methylene (B1212753) groups adjacent to electron-withdrawing groups like nitro, cyano, or carbonyl are effective Michael donors. wikipedia.org

Conjugate Addition: The nucleophilic Michael donor attacks the β-carbon of the Michael acceptor. masterorganicchemistry.comyoutube.com This 1,4-addition breaks the C=C π-bond, and the electrons are pushed through the conjugated system to form a new enolate intermediate. masterorganicchemistry.com

Protonation: The newly formed enolate is protonated by the conjugate acid of the base or a protic solvent, yielding the final Michael adduct. wikipedia.org

Nitro-substituted heterocycles can participate in Michael additions in two principal ways. Firstly, a nitroalkane can serve as a Michael donor, as the nitro group effectively stabilizes the negative charge on the adjacent carbon after deprotonation. organic-chemistry.org Secondly, a nitro group can act as the activating electron-withdrawing group on an α,β-unsaturated system, making it a potent Michael acceptor. acs.org This versatility makes the Michael addition a powerful tool for elaborating the structure of nitro-containing compounds like this compound and its analogues, sometimes in tandem with a subsequent cyclization reaction to build more complex molecular architectures. scilit.com

Advanced Spectroscopic and Crystallographic Characterization of 7 Nitro 1,7a Dihydrobenzimidazol 2 One and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for the definitive structural elucidation of 7-Nitro-1,7a-dihydrobenzimidazol-2-one. Through the analysis of various nuclei, including ¹H, ¹³C, and ¹⁵N, a complete picture of the molecular framework and its electronic environment can be assembled.

Proton (¹H) NMR Analysis for Structural Assignments

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the dihydro portion of the heterocyclic ring, and the amine (N-H) protons. msu.educhemistrysteps.com

The protons on the aromatic ring are influenced by the strong electron-withdrawing effect of the nitro group (NO₂), which causes them to appear at a lower field (higher ppm value). msu.eduucl.ac.uk The protons on the saturated carbons of the dihydro-imidazole ring (at position 7a) would resonate at a much higher field (lower ppm). The chemical shifts of the N-H protons can vary and often appear as broad signals, their position being dependent on factors like solvent and concentration. msu.eduucl.ac.uk In a typical solvent like DMSO-d₆, these protons are often observed at a lower field due to hydrogen bonding. msu.edu

Table 1: Representative ¹H NMR Data for this compound

Proton AssignmentEstimated Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~8.1 - 8.3d~8.0
H-5~7.7 - 7.9t~8.0
H-6~8.4 - 8.6d~8.0
H-7a~4.5 - 5.0m-
N1-H~10.5 - 11.5br s-
N3-H~8.0 - 9.0br s-

Note: Data are estimated based on typical chemical shift values for nitroaromatic compounds and related heterocyclic systems. msu.educhemistrysteps.comchemicalbook.comorganicchemistrydata.org Actual values may vary based on experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to map the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shift of each signal provides insight into the carbon's local electronic environment.

Key signals in the ¹³C NMR spectrum include the carbonyl carbon (C=O) of the imidazol-2-one ring, which is expected to resonate significantly downfield, typically in the range of 160-175 ppm. arabjchem.org The carbon atom directly attached to the nitro group (C-7) will also be deshielded and appear at a low field. mdpi.com Carbons in the aromatic portion of the benzimidazole (B57391) ring will appear in the typical aromatic region (110-150 ppm), while the sp³-hybridized carbon at position 7a will be found much further upfield. arabjchem.orgijfmr.com

Table 2: Representative ¹³C NMR Data for this compound

Carbon AssignmentEstimated Chemical Shift (δ, ppm)
C-2 (C=O)~165 - 175
C-3a~130 - 140
C-4~120 - 125
C-5~125 - 130
C-6~115 - 120
C-7~145 - 150
C-7a~55 - 65

Note: Data are estimated based on values for related benzimidazolone and nitroaromatic structures. arabjchem.orgmdpi.comnih.gov Signal assignment can be confirmed using 2D NMR techniques.

Nitrogen-15 (¹⁵N) NMR for Nitrogen Environments

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, while less common due to the low natural abundance of the ¹⁵N isotope, provides direct information about the nitrogen atoms within a molecule. researchgate.netwikipedia.org For this compound, three distinct nitrogen environments exist: the two nitrogen atoms of the imidazole (B134444) ring (N-1 and N-3) and the nitrogen of the nitro group (N-NO₂).

The chemical shift of the nitro group nitrogen is characteristically found at a very low field, often in the range of +360 to +410 ppm relative to ammonia. researchgate.netnih.gov The nitrogen atoms in the heterocyclic ring will have different chemical shifts depending on their bonding environment (e.g., amide-like vs. amine-like), typically resonating in a range between -140 and -260 ppm. wikipedia.orgscience-and-fun.de This technique is particularly useful for studying tautomerism and protonation states. wikipedia.org

Table 3: Estimated ¹⁵N NMR Chemical Shifts for this compound

Nitrogen AssignmentEstimated Chemical Shift (δ, ppm, rel. to NH₃)
N-1-220 to -250
N-3-150 to -180
N of NO₂+370 to +390

Note: Chemical shift ranges are based on published data for nitro compounds and nitrogen heterocycles. researchgate.netnih.govscience-and-fun.de The IUPAC standard reference is nitromethane (B149229) (CH₃NO₂); shifts referenced to liquid NH₃ are approximately 380.5 ppm upfield from those referenced to nitromethane. wikipedia.org

Two-Dimensional NMR Techniques (e.g., HMBC)

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules. unibo.it Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).

For this compound, HMBC experiments would be crucial for:

Confirming Quaternary Carbons: Assigning the signals for C-2, C-3a, and C-7, which have no attached protons, by observing their correlations to nearby protons. For instance, the N1-H proton would show a correlation to the carbonyl carbon (C-2) and the bridgehead carbon (C-7a).

Linking Fragments: Establishing the connectivity between the aromatic ring and the heterocyclic core. For example, correlations between the aromatic proton H-6 and carbons C-7a and C-5 would confirm their spatial relationship.

Distinguishing Isomers: Differentiating between potential regioisomers by confirming the precise location of the nitro group through long-range correlations. unibo.itresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of the parent ion, distinguishing it from other compounds with the same nominal mass. For this compound, the molecular formula is C₇H₅N₃O₃.

Calculated Exact Mass: 179.0331 g/mol nih.gov

Upon ionization, the molecule can undergo fragmentation, breaking apart in a predictable manner. Analysis of these fragments provides a "fingerprint" that helps to confirm the structure. Common fragmentation pathways for nitazene (B13437292) analogs and other nitro-containing heterocycles often involve the loss of small, stable neutral molecules or radicals. nih.govresearchgate.netmdpi.com

Table 4: Plausible HRMS Fragmentation Patterns for this compound

Fragment Ion (m/z)Proposed Neutral LossFormula of Fragment
[M-46]⁺Loss of NO₂C₇H₅N₂O⁺
[M-28]⁺Loss of COC₆H₅N₃O₂⁺
[M-46-28]⁺Loss of NO₂ and COC₆H₅N₂⁺

Note: The fragmentation pathways are proposed based on the general behavior of nitroaromatic and benzimidazole-based compounds in mass spectrometry. nih.govresearchgate.netmdpi.com The exact fragmentation will depend on the ionization technique used (e.g., ESI, EAD).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is an essential analytical technique for the separation, identification, and quantification of this compound and its derivatives. This method is particularly valuable for verifying the molecular weight of synthesized compounds and for assessing the purity of complex reaction mixtures.

In a typical LC-MS analysis of nitrobenzimidazolone derivatives, a reversed-phase C18 column is often employed for separation. nih.goviaea.org The mobile phase usually consists of a gradient mixture of an aqueous component, often containing a small percentage of formic acid to facilitate protonation, and an organic solvent such as acetonitrile (B52724) or methanol. iaea.orgusda.gov The gradient elution is optimized to achieve good chromatographic separation of the analytes from each other and from matrix interferences. nih.gov

Following chromatographic separation, the analytes are introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source operating in positive or negative ion mode. For nitrobenzimidazolone compounds, ESI in the positive mode can detect the protonated molecular ion [M+H]⁺, while the negative mode can detect the deprotonated molecule [M-H]⁻. The high-resolution mass spectrometry (HRMS) capability of modern instruments allows for the determination of the elemental composition with high accuracy, confirming the molecular formula of the target compounds. researchgate.net

For instance, the LC-MS analysis of 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO), a derivative, has been reported, confirming its molecular structure. researchgate.net Tandem mass spectrometry (MS/MS) can be further utilized for structural confirmation by analyzing the fragmentation patterns of the parent ions. usda.govnih.gov This provides unequivocal identification of the compounds in a sample.

A summary of typical LC-MS parameters for the analysis of related nitroimidazole compounds is presented in the table below.

ParameterTypical Conditions
Chromatography
ColumnReversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) nih.gov
Mobile Phase A0.1% Formic Acid in Water usda.gov
Mobile Phase B0.1% Formic Acid in Acetonitrile usda.gov
GradientOptimized for separation of analytes
Flow Rate0.2 - 0.5 mL/min
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), positive/negative mode usda.gov
Analysis ModeFull Scan and/or Tandem MS (MS/MS) nih.gov
Mass AnalyzerTime-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF) for HRMS

Vibrational (Infrared) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Vibrational and electronic spectroscopy are powerful non-destructive techniques used to identify functional groups and investigate the electronic properties of this compound and its derivatives.

Infrared (IR) Spectroscopy provides information about the vibrational modes of molecules, allowing for the identification of characteristic functional groups. The IR spectrum of a nitrobenzimidazol-2-one derivative would be expected to show several key absorption bands. The N-H stretching vibrations of the imidazole ring typically appear in the region of 3100-3300 cm⁻¹. The carbonyl (C=O) group of the imidazol-2-one ring gives rise to a strong absorption band around 1700-1750 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present. For example, the FT-IR spectrum of 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) has been reported and utilized for its characterization. researchgate.net

Electronic (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of nitrobenzimidazol-2-one derivatives is characterized by absorption bands corresponding to π → π* and n → π* transitions. The benzimidazole ring system and the nitro group are both chromophores that contribute to the UV-Vis absorption. The position and intensity of these absorption bands can be influenced by the substitution pattern on the aromatic ring and the solvent polarity. For instance, the UV-Vis spectrum of TriNBO shows absorption maxima (λ_max) at 228 nm, 275 nm, and 410 nm, which are attributed to its electronic transitions. researchgate.net

The following table summarizes the characteristic spectroscopic data for related nitrobenzimidazol-2-one derivatives.

Spectroscopic TechniqueFunctional Group/TransitionExpected Wavenumber (cm⁻¹)/Wavelength (nm)Reference
Infrared (IR) N-H Stretch3100-3300 nih.gov
C=O Stretch1700-1750 nih.gov
NO₂ Asymmetric Stretch1500-1560 nih.gov
NO₂ Symmetric Stretch1345-1385 nih.gov
UV-Vis π → π* / n → π*228, 275, 410 (for TriNBO) researchgate.net

Single Crystal X-ray Diffraction Analysis

The molecular and crystal structures of several nitrobenzimidazol-2-one derivatives have been determined using single crystal X-ray diffraction. A notable example is the detailed crystallographic study of 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO). researchgate.net The analysis revealed that TriNBO crystallizes in the orthorhombic space group P2₁2₁2₁ with a crystal density of 1.767 g/cm³ at 173 K. researchgate.netresearchgate.net Another derivative, 5-Me-TriNBO, was found to crystallize in the monoclinic space group P2₁/c with a crystal density of 1.82 g/cm³. researchgate.net Such studies provide unambiguous proof of the molecular connectivity and stereochemistry. researchgate.net

The following table presents crystallographic data for TriNBO.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)Density (g/cm³)
TriNBOC₇H₃N₅O₇OrthorhombicP2₁2₁2₁---1.767

Note: Specific cell parameters for TriNBO were not provided in the searched literature.

Conformational analysis using crystallographic data allows for a detailed examination of the spatial arrangement of atoms in a molecule. A key aspect of this for nitroaromatic compounds is the orientation of the nitro group relative to the aromatic ring. The dihedral angle between the plane of the nitro group and the plane of the benzimidazole ring is a critical parameter that influences the electronic properties and intermolecular interactions of the molecule. ufms.br

In the solid state, the conformation adopted by a molecule is a balance between intramolecular forces, which favor a particular geometry, and intermolecular forces, which drive efficient crystal packing. The nitro groups in derivatives like TriNBO are often twisted out of the plane of the aromatic ring to relieve steric strain. researchgate.net This twisting can have a significant impact on the extent of electronic communication between the nitro group and the π-system of the benzimidazole core.

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and van der Waals forces. nsf.govias.ac.in In nitrobenzimidazol-2-one derivatives, hydrogen bonding plays a crucial role in the crystal packing. The N-H groups of the imidazole ring are effective hydrogen bond donors, while the oxygen atoms of the carbonyl and nitro groups act as hydrogen bond acceptors.

Computational Chemistry and Theoretical Modelling of 7 Nitro 1,7a Dihydrobenzimidazol 2 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For 7-Nitro-1,7a-dihydrobenzimidazol-2-one, DFT studies offer a comprehensive analysis of its geometric and electronic properties.

Geometry optimization is a fundamental computational step to find the most stable conformation of a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, DFT calculations, often using a basis set such as B3LYP/6-311G**, are employed to determine its optimized molecular structure. These calculations provide key electronic structure parameters that describe the molecule's stability and charge distribution.

Table 1: Calculated Electronic Structure Parameters for this compound

ParameterValue
Total Energy-689.123 Hartree
Dipole Moment5.82 Debye
Point GroupC1

Note: The values presented are representative and derived from typical DFT calculations for similar nitro-containing heterocyclic compounds.

The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that characterize the three-dimensional shape of the molecule. The significant dipole moment suggests a polar nature, arising from the asymmetrical distribution of electron density, primarily due to the presence of the nitro group and the carbonyl group.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized on the benzimidazolone ring system, while the LUMO is concentrated around the nitro group, indicating that this region is the most likely site for nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-7.25
LUMO-3.15
HOMO-LUMO Gap (ΔE)4.10

Note: These energy values are illustrative and consistent with those of similar aromatic nitro compounds.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I + A) / 2): The tendency of a molecule to attract electrons.

Chemical Hardness (η = (I - A) / 2): The resistance of a molecule to change its electron configuration.

Chemical Softness (S = 1 / 2η): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω = χ² / 2η): A measure of the molecule's ability to act as an electrophile.

Table 3: Global Reactivity Descriptors for this compound

DescriptorValue (eV)
Ionization Potential (I)7.25
Electron Affinity (A)3.15
Electronegativity (χ)5.20
Chemical Hardness (η)2.05
Chemical Softness (S)0.24
Electrophilicity Index (ω)6.59

Note: The values are calculated based on the representative HOMO/LUMO energies.

The high electrophilicity index of this compound suggests that it is a strong electrophile, which is a characteristic feature of compounds containing electron-withdrawing nitro groups.

DFT calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the chemical shifts (δ) for ¹H and ¹³C can be determined, typically referenced against a standard like tetramethylsilane (TMS). These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

AtomPredicted Chemical Shift (ppm)
C2 (C=O)155.2
C4120.5
C5125.8
C6118.9
C7145.3
C7a132.1
C3a130.4
H47.8
H58.1
H67.5
N1-H10.2
N3-H10.5

Note: These are representative chemical shift values and may vary depending on the specific computational method and solvent effects.

Quantum Chemical Calculations for Reaction Pathway Analysis and Selectivity

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. For this compound, these calculations can be used to study various transformations, such as nucleophilic aromatic substitution or reduction of the nitro group.

By locating the transition states (the highest energy point along the reaction coordinate) and intermediates, the activation energies and reaction enthalpies can be determined. This information helps in predicting the feasibility of a reaction pathway and understanding the factors that control regioselectivity and stereoselectivity. For instance, calculations can reveal why a nucleophile preferentially attacks a specific carbon atom on the aromatic ring, guided by the distribution of the LUMO and the stability of the resulting intermediate (Meisenheimer complex).

Molecular Dynamics Simulations for Conformational and Dynamic Studies

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. For this compound, MD simulations can be used to explore its conformational landscape, particularly the flexibility of the dihydrobenzimidazolone ring and the orientation of the nitro group.

In a simulated environment (e.g., in a solvent like water or DMSO), the trajectory of the molecule over time is calculated by solving Newton's equations of motion. This allows for the analysis of dynamic properties such as vibrational motions, rotational barriers, and the formation of hydrogen bonds with solvent molecules. Such studies are crucial for understanding how the molecule behaves in a realistic chemical environment, which can influence its reactivity and physical properties.

Chemical Reactivity and Transformations of 7 Nitro 1,7a Dihydrobenzimidazol 2 One

Substitution Reactions at Aromatic and Heterocyclic Positions

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) due to its ability to stabilize the anionic intermediate (Meisenheimer complex) through resonance. libretexts.org This activation makes the aromatic ring of 7-Nitro-1,7a-dihydrobenzimidazol-2-one susceptible to attack by nucleophiles. While nucleophilic attack can occur at hydrogen-bearing carbon atoms ortho and para to the nitro group, the nitro group itself can act as a leaving group and be displaced by a variety of nucleophiles. nih.govlookchem.com

This direct displacement is a synthetically valuable transformation, though it often requires specific conditions, such as the use of polar aprotic solvents like HMPA, DMSO, or DMF, which enhance the nucleophilicity of the attacking species. lookchem.com The facility of the displacement is contingent on the nature of the nucleophile. Strong nucleophiles, including alkoxides, thiolates, and amines, are typically required to effectively displace the nitro group. lookchem.com For instance, the reaction of nitroarenes with potassium methoxide (B1231860) can lead to the preferential replacement of the nitro group over ring hydrogens under equimolar conditions. rsc.org The presence of the benzimidazolone ring system further modulates this reactivity. Intramolecular SNAr reactions, where a nucleophilic group tethered to the benzimidazole (B57391) nitrogen displaces the nitro group, have been shown to be a viable strategy for forming new condensed heterocyclic systems under mild conditions. nih.gov

The general mechanism proceeds via the addition of the nucleophile to the carbon atom bearing the nitro group, forming a tetrahedral intermediate, followed by the elimination of the nitrite (B80452) ion (NO₂⁻). nih.govmdpi.com

Table 1: Examples of Nucleophiles for Nitro Group Displacement in Activated Arenes

Nucleophile ClassSpecific ExampleTypical ConditionsProduct Type
Alkoxides Sodium Methoxide (NaOMe)DMSO or DMF, RT to moderate heatAryl methyl ether
Thiolates Sodium thiophenoxide (NaSPh)HMPA, 25 °CDiaryl sulfide (B99878)
Amines PiperidineHMPA, 25 °CN-Aryl piperidine
Cyanides Sodium Cyanide (NaCN)DMSO, heatAryl nitrile
Enolates Diethyl malonate anionDMF, heatDiethyl arylmalonate

The benzimidazolone moiety of this compound contains two nitrogen atoms whose reactivity can be exploited for derivatization. The N-H protons are weakly acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃) to generate the corresponding anions. These nucleophilic nitrogen anions can then react with various electrophiles.

N-Alkylation and N-Acylation: The most common modifications involve N-alkylation and N-acylation. Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or acyl chlorides (e.g., acetyl chloride, benzoyl chloride) after deprotonation leads to the formation of N-substituted derivatives. nih.gov This allows for the introduction of a wide range of functional groups that can modulate the molecule's steric and electronic properties. For example, coupling with amino acid derivatives or other complex fragments can be achieved through acylation reactions, often facilitated by coupling agents like HBTU. nih.gov

Table 2: Reagents for Modification of Benzimidazolone Ring Nitrogens

Reaction TypeReagent ClassSpecific ExampleProduct
Alkylation Alkyl HalideIodomethane (CH₃I)N-Methyl derivative
Alkylation Benzyl HalideBenzyl Bromide (BnBr)N-Benzyl derivative
Acylation Acyl ChlorideAcetyl Chloride (AcCl)N-Acetyl derivative
Acylation Acid Anhydride (B1165640)Acetic Anhydride (Ac₂O)N-Acetyl derivative
Sulfonylation Sulfonyl Chloridep-Toluenesulfonyl chloride (TsCl)N-Tosyl derivative

Reductive and Oxidative Conversions of the Nitro Functionality

The nitro group is readily transformed into other nitrogen-containing functional groups, primarily through reduction. This conversion is one of the most fundamental and widely used reactions for derivatives of this compound, as the resulting amino group is a versatile handle for further functionalization.

Reduction of the Nitro Group: The reduction of the aromatic nitro group to a primary amine (7-Amino-1,7a-dihydrobenzimidazol-2-one) is a key synthetic step. rsc.org A variety of reducing agents and conditions can accomplish this transformation, with the choice of method often depending on the presence of other functional groups in the molecule. commonorganicchemistry.comwikipedia.org

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a clean and efficient method. rsc.orgcommonorganicchemistry.com Metal-based reductions in acidic media, such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) in hydrochloric acid, are also highly effective and are often used in laboratory settings. commonorganicchemistry.comacs.org For substrates sensitive to hydrogenation, reagents like sodium hydrosulfite or sodium sulfide can be employed. commonorganicchemistry.com

Under carefully controlled conditions, partial reduction of the nitro group can yield intermediate species such as nitroso or hydroxylamine (B1172632) derivatives. google.com Furthermore, certain reducing agents, particularly metal hydrides or sodium benzenetellurolate, can lead to the formation of dimeric azo compounds. wikipedia.orgbris.ac.uk

Table 3: Common Methods for the Reduction of Aromatic Nitro Groups

MethodReagents and ConditionsCharacteristics
Catalytic Hydrogenation H₂ (1-50 atm), Pd/C, PtO₂, or Raney Ni in EtOH, MeOH, or EtOAcHigh yield, clean reaction. May reduce other functional groups (alkenes, alkynes, benzyl ethers).
Metal in Acid Fe, Zn, or Sn in HCl or AcOHInexpensive and effective. Requires aqueous workup to remove metal salts.
Transfer Hydrogenation Hydrazine (N₂H₄), Ammonium formate (B1220265) (HCO₂NH₄) with Pd/CAvoids the use of high-pressure H₂ gas. Generally mild conditions.
Metal Chlorides Tin(II) Chloride (SnCl₂)Mild conditions, often chemoselective, tolerating esters and nitriles.
Sulfides Sodium Sulfide (Na₂S) or Sodium Hydrosulfite (Na₂S₂O₄)Can be used for selective reduction of one nitro group in dinitro compounds.

Oxidative Conversions: Oxidative transformations of the this compound are less common, as the nitro group is already in a high oxidation state. The benzimidazole ring itself can be susceptible to oxidation under harsh conditions, but this typically leads to degradation rather than controlled functionalization. However, oxidative reactions can be relevant in the context of the molecule's broader reactivity, such as the oxidative cyclization of intermediates formed from ring-opening reactions. rsc.org

Cycloaddition and Other Ring-Forming/Opening Reactions

The this compound scaffold can participate in reactions that either expand its ring system or lead to its cleavage.

Cycloaddition and Annulation Reactions: While direct cycloaddition to the aromatic ring of the parent compound is not typical, its derivatives can be used in such reactions. For instance, derivatives containing alkene or alkyne functionalities could undergo [3+2] or [4+2] cycloaddition reactions. chim.ityoutube.com The nitro group itself can influence these processes by modifying the electronic character of the dienophile or dipolarophile. rsc.org More practically, the 7-amino derivative (obtained from nitro reduction) serves as a precursor for annulation reactions, where the amino group and an adjacent ring nitrogen or C-H bond are used to construct a new fused ring, leading to more complex polycyclic systems. nih.govrsc.org

Ring-Opening Reactions: The heterocyclic ring of the benzimidazolone system, activated by the electron-withdrawing nitro group, can undergo nucleophilic attack leading to ring opening. This reactivity is analogous to that observed in related nitro-heterocycles like 6-nitrobenzothiazole, where attack by a nucleophile such as methoxide can cleave the thiazole (B1198619) ring. rsc.org For this compound, a strong nucleophile could potentially attack the carbonyl carbon or the C-2 position, leading to the opening of the five-membered imidazole (B134444) ring. Such ring-opening/recyclization cascades provide a route to novel heterocyclic structures. rsc.org

Derivatization via Side Chain Functionalization and Coupling Reactions

A major avenue for the derivatization of this compound involves the transformation of the nitro group into an amino group, which is then elaborated using a variety of functionalization and coupling reactions.

Functionalization of the 7-Amino Group: The 7-amino group is a highly versatile functional handle. It can be readily acylated with carboxylic acids or their derivatives to form amides, a common strategy in medicinal chemistry to introduce diverse substituents. nih.gov Similarly, it can react with sulfonyl chlorides to yield sulfonamides. The amino group can also be converted into a diazonium salt, which, while often unstable, can be a precursor for introducing a range of other functionalities like halogens, hydroxyl, or cyano groups via Sandmeyer-type reactions. libretexts.org

Coupling Reactions: Modern cross-coupling reactions provide powerful tools for derivatization. The nitrogen atoms of the benzimidazolone ring can participate in palladium- or copper-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to introduce aromatic substituents. acs.orgnih.gov Furthermore, if the aromatic ring of the benzimidazolone is functionalized with a halide, it can undergo a variety of metal-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira to form new C-C bonds, significantly expanding the structural diversity of accessible derivatives. The 7-amino derivative can also be a coupling partner in these reactions.

Table 4: Derivatization Strategies via the 7-Amino Intermediate

Reaction TypeReagentsFunctional Group Introduced
Acylation R-COCl or R-COOH with coupling agents (e.g., HBTU, EDCI)Amide (-NHCOR)
Sulfonylation R-SO₂ClSulfonamide (-NHSO₂R)
Reductive Amination Aldehyde/Ketone with a reducing agent (e.g., NaBH₃CN)Secondary/Tertiary Amine (-NHR, -NR₂)
Buchwald-Hartwig Coupling Aryl halide, Pd catalyst, ligand, baseN-Aryl amine
Diazotization/Sandmeyer NaNO₂, H⁺; then CuX (X=Cl, Br, CN)Halogen, Cyano

Advanced Materials Science and Non Biological Applications of 7 Nitro 1,7a Dihydrobenzimidazol 2 One and Its Analogues

Investigation as Energetic Materials

The inherent energy-rich nature of nitro-substituted benzimidazolone derivatives makes them promising candidates for the development of novel energetic materials. Research in this area has focused on understanding their thermal stability, decomposition characteristics, and detonation performance, primarily through theoretical calculations and experimental analysis.

The thermal stability of energetic materials is a critical parameter that dictates their safety, handling, and application. Studies on nitro-substituted benzimidazol-2-one (B1210169) derivatives have revealed that their thermal behavior is significantly influenced by the number and position of nitro groups, as well as the presence of other substituents.

For instance, 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO), a key analogue, exhibits high thermal stability with a decomposition temperature of 339 °C. nih.gov The thermal degradation of TriNBO is a complex process involving simultaneous partial sublimation and decomposition, with mass loss initiating at 315 °C. nih.gov The introduction of a methyl group, as in 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one, results in a lower decomposition temperature range of 270–272 °C. researchgate.netmdpi.com

The incorporation of a nitramino group further impacts thermal stability. For example, 5-methylnitramino-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one deflagrates at 278 °C, while 5-[2′-(nitroxyethyl)nitramino]-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one shows a significantly lower deflagration temperature of 199–201 °C, indicating that the organic nitrato group decreases thermal stability. nih.gov

Theoretical studies employing methods like Density Functional Theory (DFT) have been used to assess the thermal stability of these compounds by calculating parameters such as the bond dissociation energy (BDE) and hardness index. A higher BDE and hardness index are generally indicative of greater thermal stability. For example, 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one has a BDE higher than 5.0 eV and a hardness index greater than 0.80, correlating with its high decomposition temperature. researchgate.net

Table 1: Thermal Decomposition Data for Selected Benzimidazol-2-one Nitro Derivatives

Compound Decomposition/Deflagration Temperature (°C) Key Observations
4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) 339 (decomposition) Complex process with initial mass loss at 315 °C. nih.gov
5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one 270-272 (decomposition) Lower decomposition temperature compared to TriNBO. researchgate.netmdpi.com
5-methylnitramino-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one 278 (deflagration) Introduction of a nitramino group affects the decomposition behavior. nih.gov
5-[2′-(nitroxyethyl)nitramino]-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one 199-201 (deflagration) The organic nitrato group significantly reduces thermal stability. nih.gov

Theoretical calculations are instrumental in predicting the detonation performance of new energetic materials, providing insights into key parameters like detonation velocity (D) and detonation pressure (P). These calculations guide the synthesis of promising candidates with enhanced energetic properties.

For several nitro-substituted benzimidazol-2-one derivatives, theoretical studies have predicted detonation performances superior to that of traditional explosives like TNT. mdpi.com The introduction of various energetic substituents, such as -NO2, -NH2, and -N3, into the 4,6-dinitrobenzimidazol-2-one core has been shown to significantly enhance its energetic properties. mdpi.com Some of these theoretically designed variants are predicted to surpass the performance of HMX, a powerful and widely used secondary explosive. mdpi.com

The design of new energetic materials also considers the oxygen balance, which influences the sensitivity and energy output of the explosive. By carefully selecting and positioning substituents on the benzimidazolone ring, it is possible to tailor the oxygen balance to design both primary and secondary explosives from a common molecular framework. mdpi.com

Table 2: Predicted Detonation Performance of an Analogue Energetic Material

Compound Predicted Detonation Velocity (D) (m/s) Predicted Detonation Pressure (P) (GPa) Density (g/cm³) Calculation Method
FOX-7 8613 31.6 1.845 EXPLO5 Program nih.gov

Evaluation as Corrosion Inhibitors

Benzimidazole (B57391) and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys in different corrosive environments. nih.govsemanticscholar.orgrsc.org Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process.

The mechanism of corrosion inhibition by benzimidazolone derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through physical (electrostatic) or chemical (chemisorption) interactions. The presence of heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic ring of benzimidazolone derivatives facilitates their strong adsorption onto metal surfaces. nih.govmdpi.com

Theoretical studies, such as those using Density Functional Theory (DFT) and Monte Carlo simulations, are employed to understand the adsorption behavior at a molecular level. nih.gov These studies help in elucidating the interaction between the inhibitor molecules and the metal surface, predicting the adsorption energy, and identifying the active sites of the inhibitor molecule. For example, in the case of 1-(cyclohex-1-enyl)-1,3-dihydro-2H-benzimiazol-2-one (CHBI) on a copper surface, theoretical calculations confirmed strong adsorption, which is crucial for its inhibitory action. nih.gov

Experimental techniques like scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX) provide direct evidence of the formation of a protective film on the metal surface. nih.govacs.org These analyses confirm the presence of the inhibitor molecules on the corroded surface, validating the adsorption mechanism.

Electrochemical techniques are pivotal in evaluating the performance of corrosion inhibitors. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are the most commonly used methods. nih.govmdpi.com

PDP studies reveal the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Benzimidazole derivatives often act as mixed-type inhibitors, meaning they suppress both reactions. semanticscholar.orgrsc.org The inhibition efficiency can be calculated from the reduction in corrosion current density in the presence of the inhibitor.

EIS provides detailed information about the properties of the protective layer formed by the inhibitor and the kinetics of the corrosion process. nih.gov An increase in the charge transfer resistance and a decrease in the double-layer capacitance upon the addition of the inhibitor are indicative of the formation of a protective film on the metal surface. For instance, studies on benzimidazolone derivatives have shown a significant increase in inhibition efficiency with increasing inhibitor concentration. nih.gov For example, 1-(cyclohex-1-enyl)-1,3-dihydro-2H-benzimiazol-2-one (CHBI) exhibited an inhibition rate of 86.49% at a concentration of 10⁻³ M for copper in a 3.5 wt.% NaCl solution. nih.gov

Table 3: Electrochemical Performance of a Benzimidazolone Derivative as a Corrosion Inhibitor

Inhibitor Metal Corrosive Medium Inhibition Efficiency (%) Technique
1-(cyclohex-1-enyl)-1,3-dihydro-2H-benzimiazol-2-one (CHBI) Copper 3.5 wt.% NaCl 86.49 at 10⁻³ M PDP, EIS nih.gov

Utilization as Precursors and Building Blocks in Advanced Organic Synthesis

The benzimidazolone scaffold is a valuable precursor in organic synthesis due to its versatile reactivity. The presence of reactive sites on both the benzene (B151609) and imidazole (B134444) rings allows for a variety of chemical transformations, leading to the synthesis of more complex molecules with desired properties.

Nitro-substituted benzimidazolones, in particular, serve as key building blocks for the synthesis of other advanced materials. The nitro group can be readily transformed into other functional groups, such as amino groups, which can then be further derivatized. For example, the activated nitro group in 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) can undergo nucleophilic substitution reactions. nih.gov This reactivity has been exploited in aminolysis reactions with various monoalkylamines to produce 5-R-amino derivatives. nih.gov

These amino derivatives can then be subjected to further reactions, such as nitration, to introduce additional energetic functionalities. For instance, the 5-R-amino derivatives of 4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one have been nitrated using N₂O₅/HNO₃ to synthesize a new class of nitramines. nih.govresearchgate.net This demonstrates the utility of nitro-benzimidazolones as platforms for the synthesis of novel high-energy materials.

Furthermore, the benzimidazolone core can be incorporated into larger molecular architectures. For example, benzimidazole heterocycles have been covalently grafted onto graphene to create high-performance electrode materials for supercapacitors. rsc.org This highlights the potential of using benzimidazolone derivatives as building blocks for the development of advanced functional materials for energy storage applications.

The synthesis of the benzimidazolone core itself can be achieved through various methods, including the intramolecular N-arylation of ureas and the oxidation of anthranilamides. organic-chemistry.org This accessibility further enhances its appeal as a versatile precursor in organic synthesis.

Table of Compound Names

Abbreviation/Common NameChemical Name
TriNBO4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one
CHBI1-(cyclohex-1-enyl)-1,3-dihydro-2H-benzimiazol-2-one
FOX-71,1-diamino-2,2-dinitroethylene
HMXOctahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine
TNT2,4,6-Trinitrotoluene
NBDHEX6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol

Future Research Directions and Unexplored Avenues for 7 Nitro 1,7a Dihydrobenzimidazol 2 One

Development of Novel and Sustainable Synthetic Approaches for Specific Isomers

The synthesis of nitro-containing heterocyclic compounds is a well-established field, yet there is considerable scope for the development of novel, sustainable, and isomer-specific methodologies for 7-Nitro-1,7a-dihydrobenzimidazol-2-one. Current methods for producing related nitrobenzimidazolones often rely on strong acids and nitrating agents, such as potassium nitrate (B79036) in sulfuric acid or dinitrogen pentoxide in nitric acid. nih.govsemanticscholar.org While effective in achieving polynitration, these traditional methods often lack regioselectivity and can generate significant chemical waste. nih.gov

Future research should prioritize the development of "green" synthetic pathways. This could involve exploring metal-free catalysis, such as the use of supramolecular assemblies like cucurbiturils under blue light irradiation for the reduction of nitroarenes, which has been shown to be an environmentally benign method for producing substituted anilines. acs.org Additionally, the use of microwave-assisted synthesis presents a promising avenue for accelerating reaction times and improving yields, as demonstrated in the synthesis of other N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. nih.gov

A critical area for exploration is the stereoselective synthesis of specific isomers of this compound. The presence of a chiral center at the 7a position suggests the existence of enantiomers, which could exhibit distinct biological activities or material properties. The development of enantioselective synthetic routes, potentially employing chiral catalysts or auxiliaries, would be a significant advancement. A summary of potential sustainable synthetic strategies is presented in Table 1.

Table 1: Potential Sustainable Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesKey Research Focus
Microwave-Assisted SynthesisReduced reaction times, increased yields, lower energy consumption. nih.govOptimization of reaction conditions (temperature, time, solvent) for isomer-specific synthesis.
Metal-Free CatalysisAvoidance of toxic heavy metals, environmentally benign. acs.orgExploration of organocatalysts or photocatalysts for regioselective nitration.
BiocatalysisHigh selectivity, mild reaction conditions, reduced waste. researchgate.netIdentification and engineering of enzymes capable of stereoselective synthesis.
Flow ChemistryImproved safety, scalability, and control over reaction parameters.Development of continuous flow processes for the synthesis and purification of specific isomers.

In-depth Studies of Reactive Intermediates and Transition States in Complex Transformations

A thorough understanding of the reaction mechanisms, including the identification and characterization of reactive intermediates and transition states, is fundamental to optimizing synthetic routes and predicting the reactivity of this compound. The nitro group is a strong electron-withdrawing group that significantly influences the electron density of the benzimidazole (B57391) scaffold, making it susceptible to nucleophilic attack. mdpi.com

Future research should employ a combination of experimental and computational techniques to elucidate the mechanistic pathways of its formation and subsequent reactions. Spectroscopic methods, such as transient absorption spectroscopy, can be used to detect and characterize short-lived intermediates. nih.gov Computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide valuable insights into reaction energy profiles, transition state geometries, and the electronic structure of intermediates. nih.govmdpi.com For instance, quantum chemical studies on the reduction of nitrobenzene (B124822) on an iron surface have provided a model for understanding the initial steps of nitro group transformation. mdpi.com

A key area of investigation would be the study of the formation of σ-complexes (Meisenheimer complexes), which are known to be intermediates in the nucleophilic aromatic substitution of nitroaromatic compounds. nih.gov Understanding the stability and reactivity of these intermediates is crucial for controlling reaction outcomes.

Exploration of Supramolecular Interactions and Self-Assembly Characteristics

The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O and NO2 groups) in the this compound structure suggests a strong potential for the formation of well-defined supramolecular assemblies through hydrogen bonding. researchgate.net The study of these non-covalent interactions is a cornerstone of crystal engineering, which aims to design and synthesize crystalline materials with desired properties. rsc.orgnih.gov

Future research should focus on the systematic investigation of the self-assembly behavior of this compound in the solid state. Single-crystal X-ray diffraction will be an indispensable tool for determining the precise arrangement of molecules in the crystal lattice and identifying the key intermolecular interactions. mdpi.commdpi.com The recognition properties of the nitro group, which can participate in various weak interactions, should be a particular focus. rsc.org

Furthermore, the potential for forming cocrystals with other molecules to modulate physical properties such as solubility and stability should be explored. sci-hub.box The ability to control the self-assembly of this compound could lead to the development of novel materials with tailored architectures and functions. A summary of key supramolecular interactions to investigate is provided in Table 2.

Table 2: Potential Supramolecular Interactions of this compound

Interaction TypePotential Role in Self-Assembly
N-H···O=C Hydrogen BondingFormation of one-dimensional chains or two-dimensional sheets.
N-H···O2N Hydrogen BondingCross-linking of primary structural motifs.
C-H···O InteractionsStabilization of the overall crystal packing. nih.gov
π-π StackingContribution to the stability of layered structures.

Discovery of Emerging Non-Biological Applications in Advanced Materials

While the biological activities of nitrobenzimidazole derivatives are relatively well-explored, with applications as antimicrobial, anticancer, and antihypertensive agents, the non-biological applications of this compound in advanced materials remain largely uncharted territory. nih.govnih.govscholarsresearchlibrary.com The combination of a conjugated aromatic system and a polarizable nitro group suggests potential for interesting electronic and optical properties.

A significant area for future research is the exploration of this compound and its derivatives as components in energetic materials. The high nitrogen content and oxygen balance of some polynitro benzimidazolone derivatives have shown them to be promising thermostable high-energy materials. mdpi.comresearchgate.netnih.gov Theoretical calculations of detonation performance and thermal stability will be crucial in guiding the synthesis of new, safer, and more powerful energetic compounds. mdpi.comnih.gov

Furthermore, the potential application of this compound in the field of organic electronics should be investigated. The electron-accepting nature of the nitro group could make it a suitable building block for n-type organic semiconductors. Research into its photophysical properties, such as fluorescence and phosphorescence, could also unveil applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. The synthesis of bis(benzimidazol-2-yl-3-oxide)benzene derivatives, which are structurally related, has been explored for their potential as photoactive materials. mdpi.com

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 7-nitro-1,7a-dihydrobenzimidazol-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nitration of benzimidazolone precursors under controlled conditions. For example, regioselective nitration can be achieved using mixed acid systems (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions like oxidation . Key parameters include temperature, stoichiometry of nitrating agents, and solvent polarity. Orthogonal design experiments (e.g., varying temperature, acid concentration, and reaction time) can optimize yield and purity, with HPLC or GC-MS used to quantify intermediates and final products .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer : Multi-spectroscopic approaches are essential:

  • ¹H/¹³C NMR : Assigns proton environments and confirms nitro-group positioning (e.g., deshielding effects near nitro substituents) .
  • FT-IR : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the benzimidazolone core) .
  • XRD : Resolves crystal packing and hydrogen-bonding networks, critical for understanding stability .
    Spectral data tables (e.g., δ values for nitro protons) should be cross-referenced with computational models (DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity and thermal stability of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict electronic properties (e.g., HOMO-LUMO gaps) to assess nitro-group reactivity . Thermogravimetric analysis (TGA) paired with Arrhenius kinetics quantifies decomposition pathways, while molecular dynamics simulations model interactions under extreme conditions (e.g., high-pressure environments) . For validation, experimental DSC data should align with simulated thermal profiles .

Q. What experimental designs resolve contradictions in reported spectral data or reactivity trends for nitro-benzimidazolones?

  • Methodological Answer : Contradictions often arise from solvent effects or impurities. To address this:

  • Factorial Design : Vary solvent polarity (e.g., DMSO vs. chloroform) and measure spectral shifts .
  • Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track regioselectivity in NMR .
  • Controlled Replication : Repeat synthesis under inert atmospheres (N₂/Ar) to exclude oxidative side products .
    Discrepancies in reactivity (e.g., unexpected nitration positions) may require single-crystal XRD to confirm structural assignments .

Q. How do substituent effects (e.g., electron-withdrawing groups) modulate the electrochemical behavior of this compound?

  • Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) reveals reduction potentials of nitro groups. Substituent effects are quantified via Hammett plots (σ values), where electron-withdrawing groups (e.g., -CF₃) shift reduction peaks to more positive potentials . In situ spectroelectrochemical methods (UV-vis-NIR) correlate redox states with spectral changes, validated by DFT-calculated Mulliken charges .

Data-Driven Research Challenges

Q. What statistical methods are optimal for analyzing multi-variable datasets in synthetic optimization (e.g., DoE, PCA)?

  • Methodological Answer : Design of Experiments (DoE) with response surface methodology (RSM) identifies critical factors (e.g., temperature, catalyst loading) . Principal Component Analysis (PCA) reduces dimensionality in spectral datasets (e.g., NMR/IR), isolating variables affecting yield or purity . For example, a Central Composite Design (CCD) with 3 factors and 20 runs can model non-linear relationships in nitration efficiency .

Q. How can advanced surface characterization techniques (e.g., ToF-SIMS, AFM) elucidate interfacial interactions of nitro-benzimidazolones in composite materials?

  • Methodological Answer : Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) maps surface composition, detecting nitro-group fragmentation patterns (e.g., NO₂⁻ ions) . Atomic Force Microscopy (AFM) in tapping mode resolves nanoscale morphology changes (e.g., aggregation on polymer matrices) . Cross-validation with XPS ensures surface chemistry consistency (e.g., N 1s binding energy at ~406 eV for nitro groups) .

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